Methyl 2-methoxynicotinate

Overview

Description

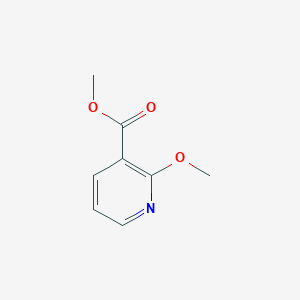

Methyl 2-methoxynicotinate (CAS: 67367-26-4, molecular formula: C₈H₉NO₃) is a substituted nicotinic acid derivative featuring a methoxy group at the 2-position of the pyridine ring and a methyl ester at the 3-position. It is widely utilized as a pharmaceutical intermediate and research chemical, particularly in the synthesis of bioactive molecules and heterocyclic compounds . Its structural versatility allows for modifications that influence reactivity, solubility, and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Key Preparation Methods

Microwave-Induced Regioselective Methoxylation and Esterification

A prominent method reported involves a sequential process starting from 2-chloronicotinic acid derivatives:

Step 1: Regioselective Methoxylation

The reaction uses microwave irradiation to induce regioselective substitution of the chlorine atom at the 2-position of nicotinic acid derivatives with a methoxy group. This step is performed in solvents such as 1,4-dioxane with methanol or methoxide sources under controlled microwave heating (e.g., 170 °C for 2 hours). Microwave technology enhances reaction speed and regioselectivity compared to conventional heating.Step 2: Esterification

Following methoxylation, the carboxylic acid group is esterified to form the methyl ester. This can be achieved by treatment with methanol under acidic or basic catalysis, often integrated into the microwave process to streamline synthesis.Step 3: Amination and Deprotection (if applicable)

In some synthetic routes targeting methyl 2-amino-6-methoxynicotinate, further reaction with amines (e.g., p-methoxybenzylamine) under microwave conditions is performed, followed by deprotection using microfluidic hydrogenation in flow reactors to improve purity and yield.

This method was detailed in a 2011 study where microwave-induced methoxylation and microfluidic hydrogenation were key to achieving high regioselectivity and purity of methyl 2-amino-6-methoxynicotinate, a close analog of methyl 2-methoxynicotinate.

Ester Dance Reaction and Palladium-Catalyzed Translocation

An innovative approach involves the "ester dance" reaction, a palladium-catalyzed translocation of ester groups on aromatic rings:

- Using palladium catalysts such as PdCl2 or Pd(OAc)2 with ligands like 3,4-bis(dicyclohexylphosphino)thiophene, ester groups can be predictably shifted from one carbon atom to another on the pyridine ring.

- This method allows the conversion of phenyl nicotinate derivatives into this compound analogs by rearranging ester positions under heating (150–160 °C) in solvents like toluene or m-xylene over 24–48 hours.

- The reaction conditions include the use of bases such as potassium carbonate and controlled inert atmospheres (nitrogen) to maintain catalyst activity.

This palladium-catalyzed ester dance provides a novel synthetic route to access this compound derivatives with potential for structural diversification.

Direct Methoxylation of 2-Chloronicotinic Acid

A classical synthetic route involves nucleophilic substitution of 2-chloronicotinic acid with sodium methoxide in methanol:

- The reaction is conducted in a stainless steel autoclave at elevated temperature (around 110 °C) and pressure (50 psig) for extended periods (up to 48 hours).

- After reaction completion, the mixture is cooled, and the product is isolated by filtration and recrystallization from ethyl acetate-hexane mixtures.

- This method yields 2-methoxynicotinic acid, which can be subsequently esterified to this compound.

This approach is well-documented in industrial patents and chemical synthesis databases, providing a reliable preparative method albeit with longer reaction times compared to microwave-assisted methods.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and enhances regioselectivity compared to traditional heating methods.

- Microfluidic flow hydrogenation used in deprotection steps improves product purity and allows continuous processing.

- The palladium-catalyzed ester dance reaction represents a breakthrough in aromatic ester rearrangement, enabling access to this compound derivatives that might be challenging to synthesize otherwise.

- Industrial methods relying on sodium methoxide substitution remain relevant for large-scale production but require longer reaction times and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include 2-methoxynicotinic acid, alcohol derivatives, and various substituted nicotinates.

Scientific Research Applications

Biological Activities

Methyl 2-methoxynicotinate exhibits several biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting its use in treating inflammatory diseases.

- Neuroprotective Properties : Some derivatives have been studied for their neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Therapeutic Applications

- Drug Development : this compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. It has been utilized in the development of fused pyridones, which are known for their biological activity .

- Cancer Research : Certain derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could play a role in cancer therapeutics.

- Cardiovascular Health : The compound may also be involved in cardiovascular health research due to its effects on vascular smooth muscle cells and potential to influence blood pressure regulation .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of methyl 2-amino-6-methoxynicotinate demonstrated its utility as a precursor for biologically active compounds. The synthesized product showed promising results in preliminary biological assays, indicating its potential as a drug candidate .

Case Study 2: Antimicrobial Activity Assessment

In another study, various derivatives of this compound were tested against a panel of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic lead compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-methoxynicotinate belongs to a family of pyridine-based esters with variations in substituent type, position, and ester groups. Below is a comparative analysis with key analogs:

Methyl 2-Amino-6-Methoxynicotinate (CAS: 1227048-93-2)

- Structure: Replaces the 2-methoxy group with an amino (-NH₂) group while retaining the 6-methoxy and methyl ester functionalities.

- However, this substitution may reduce stability due to increased reactivity of the amino group .

- Applications: Primarily used in drug discovery for synthesizing kinase inhibitors or antimicrobial agents, leveraging its nucleophilic amino group for coupling reactions .

Ethyl 2-Chloro-6-Methoxynicotinate (CAS: 1233520-12-1)

- Structure : Substitutes the methyl ester with an ethyl group and introduces a chlorine atom at the 2-position.

- The electron-withdrawing chlorine atom may activate the pyridine ring for electrophilic substitution reactions .

- Applications : Used in agrochemical research, where halogenated pyridines are common intermediates for herbicides and fungicides .

Methyl 2-Methoxyisonicotinate (CAS: 26156-51-4)

- Structure : Isomeric form with the methoxy group at the 2-position of isonicotinic acid (4-pyridinecarboxylic acid).

- Properties : The positional isomerism alters electronic distribution, affecting acidity (pKa) and reactivity. The carboxylate group’s orientation may influence binding affinity in receptor-targeted compounds .

- Applications : Explored in coordination chemistry for metal-organic frameworks (MOFs) due to its divergent binding sites .

Methyl 2-Iodonicotinate (CAS: 913836-18-7)

- Structure : Features an iodine atom at the 2-position instead of methoxy.

- Its polarizable nature makes it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications : Key intermediate in synthesizing radio-labeled compounds or iodinated pharmaceuticals .

Key Research Findings

- Reactivity : Electron-donating groups (e.g., -OCH₃) at the 2-position enhance the pyridine ring’s electron density, favoring electrophilic aromatic substitution. In contrast, electron-withdrawing groups (e.g., -Cl) facilitate nucleophilic attacks .

- Solubility: Methoxy and amino substituents improve aqueous solubility compared to halogenated analogs, critical for bioavailability in drug design .

Biological Activity

Methyl 2-methoxynicotinate (MMN) is a synthetic derivative of nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 167.16 g/mol

- CAS Number : 10820973

MMN features a methoxy group at the second position on the pyridine ring, which enhances its reactivity and biological activity compared to other nicotinic acid derivatives.

MMN exhibits several mechanisms contributing to its biological effects:

- Vasodilation : Similar to methyl nicotinate, MMN acts as a peripheral vasodilator, enhancing local blood flow. This action is primarily mediated through the release of prostaglandins, which induce vasodilation in peripheral blood capillaries .

- Anti-inflammatory Effects : MMN has shown potential in modulating inflammatory pathways. It inhibits the expression of inflammatory markers such as VCAM-1 and MCP-1, which are involved in monocyte recruitment and smooth muscle cell proliferation .

- Antimicrobial Activity : Preliminary studies indicate that MMN possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

Pharmacokinetics

The pharmacokinetic profile of MMN is characterized by:

- Absorption : Following topical administration, MMN is rapidly absorbed due to its lipophilic nature, allowing it to penetrate the stratum corneum effectively .

- Metabolism : MMN undergoes ester hydrolysis to produce nicotinic acid and methanol, facilitated by nonspecific esterases present in the skin's dermis .

- Half-life : The half-life of MMN in the dermis is approximately 3 to 10 minutes, indicating rapid metabolism and clearance from the application site .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Vasodilation | Enhances local blood flow via prostaglandin release |

| Anti-inflammatory | Inhibits markers like VCAM-1 and MCP-1 involved in inflammation |

| Antimicrobial | Exhibits potential antimicrobial properties |

Case Studies and Research Findings

- Vasodilatory Effects :

- Inflammation Modulation :

-

Antimicrobial Potential :

- Investigations into MMN's antimicrobial properties revealed effectiveness against certain bacterial strains, warranting further exploration for therapeutic applications in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-methoxynicotinate, and how can reaction conditions be systematically optimized?

Basic Research Question

this compound is typically synthesized via esterification of 2-methoxynicotinic acid using methanol under acidic or catalytic conditions. Key considerations include:

- Catalyst selection : Alkaline catalysts (e.g., KOH) or acid catalysts (e.g., H₂SO₄) can influence yield and purity. Adjusting molar ratios and reaction time is critical .

- Purity validation : Post-synthesis purification via recrystallization or column chromatography, followed by characterization using HPLC or NMR, ensures minimal byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the methoxy and ester functional groups. Compare peaks with reference data from authoritative databases like NIST Chemistry WebBook .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Melting point analysis : Compare experimental values (e.g., ~270–290°C for structurally similar compounds) with literature to assess purity .

Q. How can researchers address contradictions in stability data for this compound under varying environmental conditions?

Advanced Research Question

Conflicting stability data often arise from differences in experimental design. To resolve discrepancies:

- Controlled stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use HPLC to monitor decomposition products .

- Systematic meta-analysis : Apply frameworks like COSMOS-E to synthesize data from heterogeneous studies, prioritizing studies with rigorous controls and validated protocols .

Q. What methodological strategies are recommended for studying this compound in cross-coupling reactions?

Advanced Research Question

- Catalytic system design : Screen palladium/ligand systems (e.g., Pd(OAc)₂ with biphenylphosphines) to optimize coupling efficiency. Monitor reaction progress via TLC or GC-MS .

- Kinetic vs. thermodynamic control : Vary temperature and solvent polarity (e.g., DMF vs. THF) to isolate intermediates or final products. Use DFT calculations to predict regioselectivity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound synthesis?

Methodological Guidance

- Detailed procedural logs : Specify reagent grades (e.g., ≥99% purity), equipment calibration, and environmental conditions (e.g., inert atmosphere).

- Data transparency : Report yields, Rf values, and spectral data (e.g., NMR shifts, IR peaks) in supplementary materials. Follow journal guidelines like those in Medicinal Chemistry Research .

Q. What approaches are viable for eco-toxicological profiling of this compound when existing data are limited?

Advanced Research Question

- Tiered risk assessment : Begin with in silico models (e.g., QSAR) to predict acute toxicity and bioaccumulation potential. Validate with Daphnia magna or algal growth inhibition assays .

- PBT/vPvB analysis : Evaluate persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity using OECD guidelines. Address data gaps via read-across from structurally analogous compounds .

Q. How can researchers leverage systematic reviews to contextualize this compound’s applications in medicinal chemistry?

Methodological Guidance

- Literature mining : Use PICOT frameworks to define research questions (e.g., "How does methyl substitution impact nicotinate derivatives’ bioactivity?"). Filter results to peer-reviewed journals and regulatory reports .

- Critical appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on synthesis reproducibility and bias controls .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Advanced Research Question

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for error propagation analysis .

- Meta-regression : Combine data from multiple studies to explore covariates (e.g., cell line variability) impacting potency .

Q. Tables for Quick Reference

Q. Table 1: Key Physical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 67367-26-4 | |

| Molecular Formula | C₈H₉NO₃ | |

| Melting Point | Not reported; analog: 270–290°C | |

| Stability | Stable under inert storage |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | |

| HRMS | Molecular weight validation | |

| HPLC | Purity assessment |

Properties

IUPAC Name |

methyl 2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHKNPZKAJMOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445299 | |

| Record name | METHYL 2-METHOXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-26-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-METHOXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.